Home > Products > Screening Compounds P76090 > 1-[(4-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
1-[(4-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine -

1-[(4-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Catalog Number: EVT-4730314
CAS Number:
Molecular Formula: C16H21ClN4O4S2
Molecular Weight: 432.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-((4-methylphenyl)sulfonyl)-2-phenyl-1,3-thiazol-5-yl)piperazine

  • Compound Description: This compound demonstrated significant anticancer activity in the NCI-60 Human Tumor Cell Lines Screen. It showed potent growth inhibition (average lgGI50 = -5.87), total growth inhibition (lgTGI = -5.54), and lethal concentration (lgLC50 = -5.21) across a panel of 60 cancer cell lines. []
  • Relevance: This compound, like the target compound 1-[(4-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine, features a piperazine ring substituted with a phenylsulfonyl group. The presence of another aromatic ring (phenyl) and a thiazole ring in this compound highlights potential variations on the core structure while retaining the piperazine-sulfonyl moiety.

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-((4-methylpheyl)sulfonyl)-1,3-thiazol-5-yl)piperazine

  • Compound Description: Similar to the previous compound, this molecule exhibited anticancer activity in the NCI-60 screen, with notable growth inhibition (lgGI50 = -5.66), total growth inhibition (lgTGI = -5.26), and lethal concentration (lgLC50 = -4.83) across various cancer cell lines. []
  • Relevance: This compound shares structural similarities with 1-[(4-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine, specifically the piperazine ring linked to a sulfonyl group. Furthermore, the presence of a 3,5-dimethyl-1H-pyrazole substituent in this compound draws a parallel to the 1,3,5-trimethyl-1H-pyrazole group in the target compound, suggesting a potential structure-activity relationship.

1-(2,4-bis((4-methylphenyl)sulfonyl)-1,3-thiazol-5-yl)piperazine

  • Compound Description: Demonstrating potent anticancer effects, this compound showed promising results in the NCI-60 Human Tumor Cell Lines Screen. It exhibited significant growth inhibition (average lgGI50 = -5.67), total growth inhibition (lgTGI = -5.21), and lethal concentration (lgLC50 = -4.67). []
  • Relevance: This compound and 1-[(4-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine share a core structure consisting of a piperazine ring connected to a thiazole ring, which in turn is substituted with two sulfonyl groups. This similarity highlights the potential significance of the piperazine-thiazole-sulfonyl motif in anticancer activity.

2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (5e)

  • Compound Description: This piperazine-based phthalimide derivative exhibited noteworthy antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentration (MIC) against MRSA was determined to be 45 ± 0.15 µg/mL. []
  • Relevance: Both this compound and 1-[(4-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine belong to the class of piperazine derivatives containing a (4-chlorophenyl)sulfonyl moiety. This structural similarity suggests that modifications to the piperazine ring, while retaining the (4-chlorophenyl)sulfonyl group, can lead to compounds with diverse biological activities.

4-(4-Chlorophenyl)-3-chloro-1-{4-[5-(substituted phenyl)-1-(phenylsulfonyl)-4,5-dihydro-pyrazol-3-yl]phenyl}azetidin-2-one derivatives

  • Compound Description: This series of compounds incorporates a phenyl sulfonyl pyrazoline moiety and was synthesized and characterized for its potential antimicrobial properties. []
  • Relevance: While not directly containing a piperazine ring, this series highlights the use of arylsulfonyl groups, particularly phenylsulfonyl linked to a pyrazoline ring, for potential biological activity. This connection is relevant to the 1-[(4-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine structure, which also incorporates an arylsulfonyl group attached to a pyrazole ring. This shared structural motif suggests a potential area of exploration for structure-activity relationships.
  • Compound Description: M30 is a significant metabolite of the Bcl-2 inhibitor Venetoclax. It is formed through nitro reduction of Venetoclax, likely facilitated by gut bacteria. While representing a notable portion of the administered dose (13%) found in feces, M30 is not anticipated to possess clinically relevant on- or off-target pharmacological activities. []
  • Relevance: Though structurally distinct from 1-[(4-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine, M30 is noteworthy due to its relation to Venetoclax, a potent anticancer agent. Both Venetoclax and the target compound share a common structural feature – the presence of a substituted sulfonyl group. This parallel, even in a metabolite, underscores the potential relevance of sulfonyl groups in medicinal chemistry and drug design, potentially influencing pharmacological properties.

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

  • Compound Description: Identified as a major human metabolite of Venetoclax, M27 constitutes 12% of the total drug-related material in circulation. Its formation is primarily mediated by the cytochrome P450 isoform CYP3A4. Importantly, M27 is considered a disproportionate human metabolite and is not expected to exhibit clinically relevant on- or off-target pharmacological activity. []
  • Relevance: Despite being structurally dissimilar to 1-[(4-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine, M27's significance lies in its relationship to Venetoclax. The presence of a substituted sulfonyl group in both Venetoclax and the target compound, even if within a metabolite, highlights the potential influence of this chemical group on drug metabolism and pharmacokinetic properties. Understanding such relationships is crucial in drug development, particularly for optimizing drug efficacy and safety profiles.

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

  • Compound Description: Analog 24 is a selective inhibitor of cyclin-dependent kinase 5 (CDK5) that demonstrates a preference for CDK5 over CDK2 in cancer cell lines. It effectively reduces Mcl-1 levels in a concentration-dependent manner, leading to synergistic induction of apoptosis when combined with Bcl-2 inhibitors. []
  • Relevance: Both Analog 24 and 1-[(4-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine share a common structural motif: a substituted pyrazole ring. While the target compound features a 1,3,5-trimethyl-1H-pyrazol-4-yl group connected to a sulfonyl moiety, Analog 24 incorporates a 5-cyclobutyl-1H-pyrazol-3-yl group linked to an acetamide group. This comparison underscores the importance of substituted pyrazole rings in medicinal chemistry and suggests their potential as pharmacophores in drug design, potentially impacting interactions with target proteins.
  • Compound Description: Navitoclax is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w proteins. It acts synergistically with CDK5 inhibitors, such as Analog 24, to inhibit cell growth and induce apoptosis, particularly in pancreatic cancer cell lines. This synergistic effect is attributed to the combined targeting of Mcl-1 (downregulated by CDK5 inhibition) and Bcl-2 family proteins. []
  • Relevance: Although structurally distinct from 1-[(4-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine, Navitoclax is highlighted due to its synergistic interaction with CDK5 inhibitors that target Mcl-1. This connection underscores the potential for developing combination therapies that leverage different mechanisms to enhance anticancer activity. While the target compound itself may not directly interact with CDK5 or Bcl-2 family proteins, its structural similarity to other compounds affecting these targets suggests potential avenues for further investigation.
  • Compound Description: This compound functions as a selective inhibitor of Bcl-2 anti-apoptotic proteins, offering a potential therapeutic strategy for treating autoimmune diseases such as systemic lupus erythematosus (SLE), lupus nephritis, and Sjogren's syndrome. []
  • Relevance: Both this compound and 1-[(4-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine belong to the same chemical class – sulfonamides. The presence of a sulfonyl group (SO2) linked to a nitrogen atom in both structures signifies their shared chemical lineage. This structural similarity suggests that modifications around the sulfonamide core, while retaining this key functional group, can result in compounds exhibiting different biological activities, highlighting the versatility of the sulfonamide scaffold in drug discovery.

Properties

Product Name

1-[(4-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperazine

Molecular Formula

C16H21ClN4O4S2

Molecular Weight

432.9 g/mol

InChI

InChI=1S/C16H21ClN4O4S2/c1-12-16(13(2)19(3)18-12)27(24,25)21-10-8-20(9-11-21)26(22,23)15-6-4-14(17)5-7-15/h4-7H,8-11H2,1-3H3

InChI Key

UBPGTFDXWTZRTB-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.